molecular formula C6H3N3O2 B8025817 5-nitro-3-Pyridinecarbonitrile CAS No. 2013-71-0

5-nitro-3-Pyridinecarbonitrile

Cat. No.: B8025817
CAS No.: 2013-71-0
M. Wt: 149.11 g/mol
InChI Key: XKPXFRMYMCOVJN-UHFFFAOYSA-N
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Description

5-Nitro-3-Pyridinecarbonitrile is an organic compound with the molecular formula C6H3N3O2. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a cyano group at the 3-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-Pyridinecarbonitrile typically involves the nitration of 3-Pyridinecarbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 5-Amino-3-Pyridinecarbonitrile.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-3-Pyridinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-3-Pyridinecarbonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

    3-Pyridinecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-Pyridinecarbonitrile: Similar structure but with the nitro group at the 2-position, leading to different reactivity and properties.

    5-Nitro-4-Pyridinecarbonitrile: Nitro group at the 4-position, affecting its chemical behavior and applications.

Properties

IUPAC Name

5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPXFRMYMCOVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306437
Record name 5-Nitro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2013-71-0
Record name 5-Nitro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2013-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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